molecular formula C8H11Cl2FN2 B1393377 5-Chloro-3-fluoro-N-isopropylpyridin-2-amine hydrochloride CAS No. 1073372-10-7

5-Chloro-3-fluoro-N-isopropylpyridin-2-amine hydrochloride

Cat. No. B1393377
CAS RN: 1073372-10-7
M. Wt: 225.09 g/mol
InChI Key: XAVUHMPTJMMNGC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 5-Chloro-3-fluoro-N-isopropylpyridin-2-amine hydrochloride consists of a pyridine ring with chlorine and fluorine substituents, and an isopropylamine group .


Physical And Chemical Properties Analysis

5-Chloro-3-fluoro-N-isopropylpyridin-2-amine hydrochloride has a molecular weight of 225.088 . More detailed physical and chemical properties are not provided in the searched resources.

Scientific Research Applications

Chemical Synthesis and Structural Manifolds

5-Chloro-3-fluoro-N-isopropylpyridin-2-amine hydrochloride is an intermediate in the manufacturing process of industrial pesticides. It can be hydrolyzed and converted into various pyridine derivatives. These derivatives are useful in creating structural manifolds and are involved in isomerization processes critical in organic synthesis (Schlosser & Bobbio, 2002).

Chemoselective Functionalization

The chemoselective functionalization of related compounds, such as 5-bromo-2-chloro-3-fluoropyridine, demonstrates the potential of 5-Chloro-3-fluoro-N-isopropylpyridin-2-amine hydrochloride in organic synthesis. These processes are crucial in the development of complex molecules, including pharmaceuticals and agrochemicals (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Nucleophilic Displacement Reactions

The compound and its derivatives have been studied in nucleophilic displacement reactions, vital for understanding reaction mechanisms in aromatic systems. Such studies aid in the synthesis of new chemical entities (Brewis, Chapman, Paine, Shorter, & Wright, 1974).

Anticancer Research

In anticancer research, derivatives of 5-Chloro-3-fluoro-N-isopropylpyridin-2-amine hydrochloride have been synthesized for their potential use in inhibiting tubulin polymerization, a unique mechanism that can be leveraged for developing new cancer therapies (Zhang et al., 2007).

Antibacterial Agents

Derivatives of this compound have also been explored in the synthesis of novel antibacterial agents, highlighting its potential in combating bacterial infections (Egawa et al., 1984).

Development of Kinase Inhibitors

The compound's derivatives are instrumental in the development of kinase inhibitors, which are critical in the treatment of various diseases, including cancer (Wada et al., 2012).

Fluorinated Polyimides

In materials science, derivatives of 5-Chloro-3-fluoro-N-isopropylpyridin-2-amine hydrochloride have been used in the synthesis of fluorinated polyimides, materials known for their thermal stability and potential applications in electronics and aerospace (Xie et al., 2001).

Safety And Hazards

The specific safety and hazard information for 5-Chloro-3-fluoro-N-isopropylpyridin-2-amine hydrochloride is not provided in the searched resources. It is recommended to refer to the Safety Data Sheet (SDS) provided by the manufacturer or supplier for detailed safety and handling information .

properties

IUPAC Name

5-chloro-3-fluoro-N-propan-2-ylpyridin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClFN2.ClH/c1-5(2)12-8-7(10)3-6(9)4-11-8;/h3-5H,1-2H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVUHMPTJMMNGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(C=C(C=N1)Cl)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674390
Record name 5-Chloro-3-fluoro-N-(propan-2-yl)pyridin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-fluoro-N-isopropylpyridin-2-amine hydrochloride

CAS RN

1073372-10-7
Record name 2-Pyridinamine, 5-chloro-3-fluoro-N-(1-methylethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1073372-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-3-fluoro-N-(propan-2-yl)pyridin-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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